3-[BENZYL({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL})CARBAMOYL]PROPANOIC ACID
Overview
Description
3-[BENZYL({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL})CARBAMOYL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a benzyl group, an ethoxycarbonyl group, and a dimethyl-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[BENZYL({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL})CARBAMOYL]PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the ethoxycarbonyl group. The benzyl group is then added through a series of substitution reactions. The final step involves the formation of the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrrole moieties.
Reduction: Reduction reactions can occur at the ethoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: The benzyl group can participate in electrophilic substitution reactions, while the pyrrole ring can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3-[BENZYL({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL})CARBAMOYL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[BENZYL({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL})CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
- 3-[BENZYL({[5-(METHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL})CARBAMOYL]PROPANOIC ACID
- 3-[BENZYL({[5-(CARBOXY)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL})CARBAMOYL]PROPANOIC ACID
Uniqueness: 3-[BENZYL({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL})CARBAMOYL]PROPANOIC ACID is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
4-[benzyl-[(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)methyl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-4-28-21(27)20-14(2)17(15(3)22-20)13-23(18(24)10-11-19(25)26)12-16-8-6-5-7-9-16/h5-9,22H,4,10-13H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWCRNRRHKURC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(CC2=CC=CC=C2)C(=O)CCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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